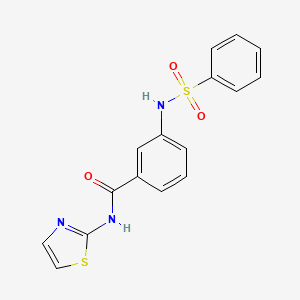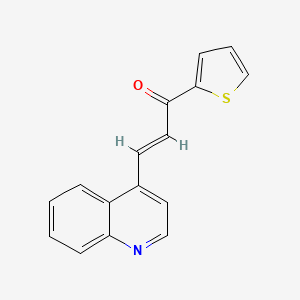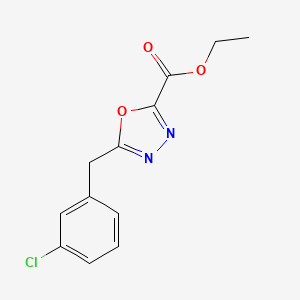![molecular formula C26H30N4O3 B2484219 4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 955453-88-0](/img/structure/B2484219.png)
4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one", is a complex molecule that falls within the scope of heterocyclic chemistry. This domain explores compounds that contain rings of carbon atoms with at least one other element (such as nitrogen or oxygen) in the ring. The molecule incorporates elements of benzimidazole and pyrrolidinone, hinting at a potential for varied biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the preparation of pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles utilized microwave-assisted intramolecular cycloaddition of azomethine ylides as a key step, showcasing the complexity and precision required in synthesizing such molecules (Meng, Fettinger, & Kurth, 2007).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule and how this influences its properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are crucial. For related compounds, X-ray crystallography has provided insights into the conformation and crystalline structure, revealing how molecular geometry affects intermolecular interactions (Mohammat et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving compounds like the one can be diverse, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the molecule's functional groups and underlying structure. For example, the annulation of 2-arylimidazo[1,2-a]pyridines with alkynes to form pyrido[1,2-a]benzimidazole derivatives illustrates the type of chemical transformations these molecules can undergo (Peng et al., 2015).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are integral to understanding a compound's behavior in different environments. These properties are determined by the molecular structure and functional groups present. The crystal structure and hydrogen bonding patterns of related compounds, for instance, can dictate solubility and melting points, as seen in the analysis of enaminones (Balderson et al., 2007).
科学的研究の応用
Synthesis and Pharmacological Potential
- Research by Muchowski et al. (1985) delved into the synthesis and evaluation of antiinflammatory and analgesic activities of various compounds, including 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related azepine derivatives. They discovered that certain compounds demonstrated high potency in analgesic assays and minimal gastrointestinal erosion, indicating potential for human analgesic application (Muchowski et al., 1985).
Chemical Stability and Inhibitory Activity
- Kohl et al. (1992) studied [(pyridylmethyl)sulfinyl]benzimidazoles and their activation by acid, leading to the formation of active cyclic sulfenamides. They aimed to identify compounds with high inhibitory activity but low reactivity at neutral pH, demonstrating the importance of steric and hydrogen-bonding properties in such compounds (Kohl et al., 1992).
Generation of Structurally Diverse Libraries
- Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material for various alkylation and ring closure reactions. This work is crucial for generating diverse libraries of compounds, including pyridines, benzodiazepines, and benzothiazepine derivatives, highlighting the versatility of similar compounds in synthetic chemistry (Roman, 2013).
Electrochemical Studies and Bioreduction Properties
- Zaki et al. (2012) explored the synthesis and electrochemical evaluation of imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine derivatives. They found that certain compounds, such as 7-ethyl-3-(4-methoxyphenyl)-8-oxo-7,8-dihydro-3H-imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine-9-carbonitrile, showed reduction potentials suggesting bioreduction properties, which is significant for potential pharmacological applications (Zaki et al., 2012).
Vasorelaxant Activity and QSAR Study
- Nofal et al. (2013) conducted a study on 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles, revealing significant vasodilation properties. This research highlights the potential of similar compounds in developing treatments for cardiovascular conditions (Nofal et al., 2013).
作用機序
Target of Action
The primary target of STL300470 is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation cycle where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.
Mode of Action
The compound’s interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 could potentially inhibit or alter the enzyme’s activity, affecting the beta-oxidation cycle of fatty acids .
Biochemical Pathways
STL300470, through its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2, affects the beta-oxidation cycle, a crucial pathway in fatty acid metabolism. This could lead to downstream effects on energy production, as the beta-oxidation of fatty acids is a major source of ATP .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose is absorbed into the bloodstream, distributed to the target site, metabolized, and finally excreted from the body .
Result of Action
The molecular and cellular effects of STL300470’s action depend on its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 and the subsequent impact on the beta-oxidation cycle. Changes in this pathway could potentially affect energy production and other metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of STL300470. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to interact with its target .
特性
IUPAC Name |
4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-33-21-12-10-20(11-13-21)29-17-19(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-2-3-7-15-28/h4-5,8-13,19H,2-3,6-7,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMCQNPRFDWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)



![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)
![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)
![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)


![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)